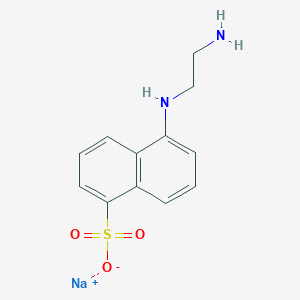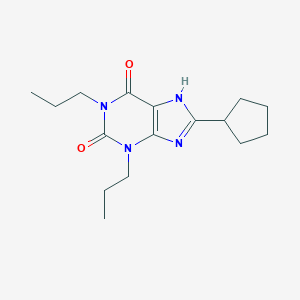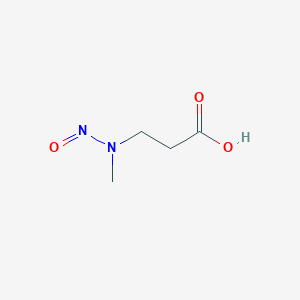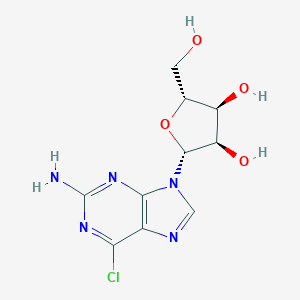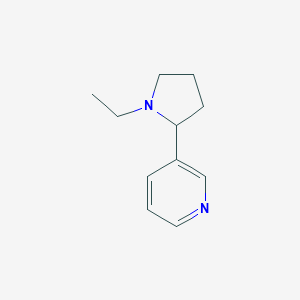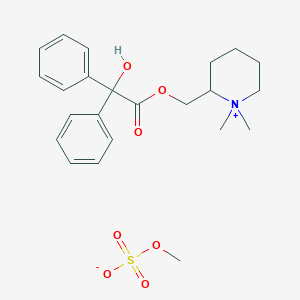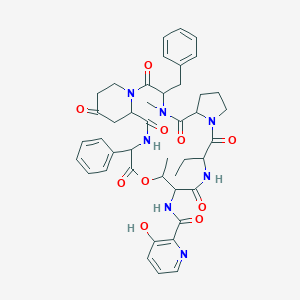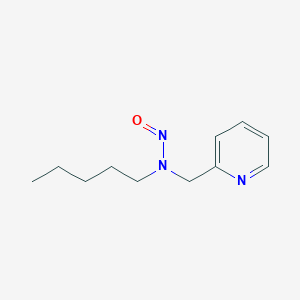![molecular formula C12H16N2 B014033 2-[1-(Dimethylamino)ethyl]indole CAS No. 96286-10-1](/img/structure/B14033.png)
2-[1-(Dimethylamino)ethyl]indole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Gabaculine hydrochloride can be synthesized through various chemical routes. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and amination processes .
Industrial Production Methods: Industrial production of gabaculine hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: Gabaculine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert gabaculine hydrochloride to its reduced forms, potentially altering its biological activity.
Substitution: The amino group in gabaculine hydrochloride can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Gabaculine hydrochloride has numerous applications in scientific research:
Mechanism of Action
Gabaculine hydrochloride exerts its effects by mimicking the structure of GABA and binding to GABA transaminase. This binding leads to the irreversible inhibition of the enzyme through a series of steps, including transaldimination and a 1,3-prototrophic shift to the pyridoxamine imine . The aromatic stabilization energy of the resulting aromatic ring makes the inhibition irreversible, preventing further enzyme activity .
Comparison with Similar Compounds
Gabaculine hydrochloride is unique due to its potent and irreversible inhibition of GABA transaminase. Similar compounds include:
Vigabatrin: Another GABA transaminase inhibitor, but with a different mechanism and clinical applications.
Aminocyclohexane derivatives: These compounds share structural similarities with gabaculine hydrochloride but may have different biological activities.
Gabaculine hydrochloride stands out for its strong inhibitory effects and its use as a research tool in studying GABA-related processes .
Properties
IUPAC Name |
1-(1H-indol-2-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9(14(2)3)12-8-10-6-4-5-7-11(10)13-12/h4-9,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKERBSNOJYDPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400064 | |
| Record name | 2-[1-(DIMETHYLAMINO)ETHYL]INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96286-10-1 | |
| Record name | 2-[1-(DIMETHYLAMINO)ETHYL]INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


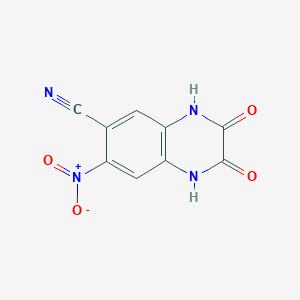
![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)
